molecular formula C8H13ClN2O B11800054 (S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

(S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

Cat. No.: B11800054
M. Wt: 188.65 g/mol
InChI Key: NAHAHFUDRQBJBY-RGMNGODLSA-N
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Description

(S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxypyridine.

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

(S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: It can act as an agonist or antagonist at various receptors.

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Hydroxypyridin-3-yl)ethanamine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    (S)-1-(5-Methylpyridin-3-yl)ethanamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(S)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(1S)-1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-8(11-2)5-10-4-7;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1

InChI Key

NAHAHFUDRQBJBY-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)OC)N.Cl

Canonical SMILES

CC(C1=CC(=CN=C1)OC)N.Cl

Origin of Product

United States

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